![molecular formula C20H20F6N8O2S B10856416 1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone CAS No. 1967811-46-6](/img/structure/B10856416.png)
1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACT-777991 is a novel small-molecule antagonist of the C-X-C chemokine receptor type 3 (CXCR3). This compound has been designed for therapeutic potential in CXCR3-driven inflammatory conditions, such as type 1 diabetes . It is a synthetic organic compound that has shown promising results in preclinical and clinical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACT-777991 involves multiple steps, starting with the preparation of an alkylated 1,2,4-triazole building block. The initial synthesis via direct triazole alkylation suffered from poor regioselectivity control, providing the desired product in low yield. To overcome this, two scalable synthetic routes were developed .
-
First Route
Step 1: Alkylation of symmetrical 3,5-dibromo-1,2,4-triazole with tert-butyl-2-bromoacetate.
Step 2: Reduction of the intermediate to selectively form the desired product.
Step 3: Methylation via a palladium-catalyzed cross-coupling reaction.
Step 4: Hydrolysis of the benzyl ester to obtain the final product.
-
Second Route
Step 1: Formation of a condensation product using hydrazine hydrochloride salt and methylacetimidate.
Step 2: Reaction with triethyl orthoformate to yield the benzyl ester.
Step 3: De novo synthesis to provide the final product in a cost-effective manner.
Industrial Production Methods
The industrial production of ACT-777991 follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The process involves large-scale reactions under controlled conditions to maintain consistency and quality .
化学反応の分析
Types of Reactions
ACT-777991 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
ACT-777991 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CXCR3 antagonism.
Biology: Investigated for its role in modulating immune cell migration and inflammation.
Medicine: Explored as a potential therapeutic agent for type 1 diabetes and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting CXCR3-driven diseases
作用機序
ACT-777991 exerts its effects by antagonizing the CXCR3 receptor, which is mainly expressed on immune cells from the lymphoid lineage, including activated T cells. By blocking the binding of its inducible chemokine ligands (CXCL9, CXCL10, and CXCL11), ACT-777991 inhibits downstream signaling events and the migration of activated T cells to sites of inflammation . This mechanism helps in reducing inflammation and preserving insulin production in type 1 diabetes .
類似化合物との比較
Similar Compounds
ACT-1004-1239: Another CXCR3 antagonist investigated for demyelinating diseases.
ACT-709478: A T-type calcium channel blocker for epileptic encephalopathy.
Uniqueness of ACT-777991
ACT-777991 is unique due to its high potency, selectivity, and insurmountable antagonism of the CXCR3 receptor. It has shown dose-dependent efficacy and target engagement in preclinical models, making it a promising candidate for clinical development .
特性
CAS番号 |
1967811-46-6 |
|---|---|
分子式 |
C20H20F6N8O2S |
分子量 |
550.5 g/mol |
IUPAC名 |
1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C20H20F6N8O2S/c1-11-29-10-33(31-11)9-14(36)34-4-3-32(8-13(34)2-5-35)16-15(30-18(37-16)20(24,25)26)12-6-27-17(28-7-12)19(21,22)23/h6-7,10,13,35H,2-5,8-9H2,1H3/t13-/m1/s1 |
InChIキー |
FDZFVXKCJKOSRC-CYBMUJFWSA-N |
異性体SMILES |
CC1=NN(C=N1)CC(=O)N2CCN(C[C@H]2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
正規SMILES |
CC1=NN(C=N1)CC(=O)N2CCN(CC2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




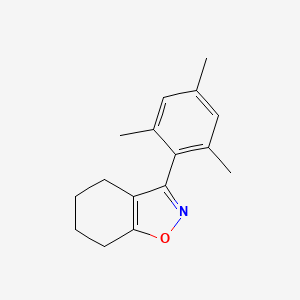
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
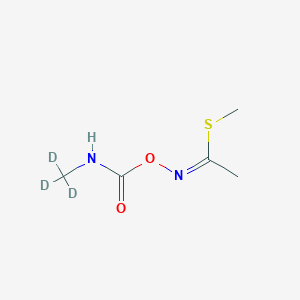
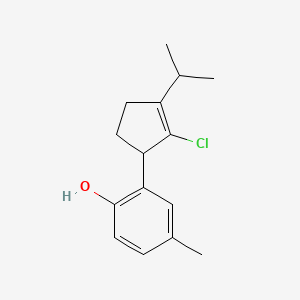
![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
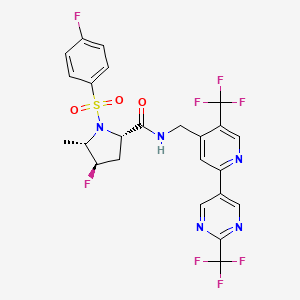
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)

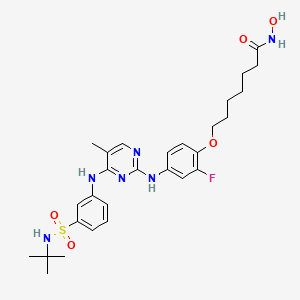
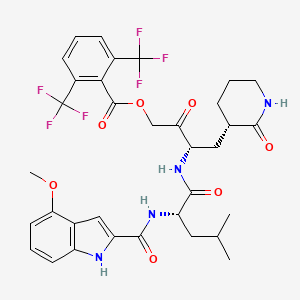
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)